1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine

Pharmacology Piperazine derivatives Structure-Activity Relationship

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918482-02-7) is a synthetic disubstituted piperazine derivative bearing a 2,6-dimethylbenzyl group at N1 and a 2-phenylethyl chain at N4, with a molecular formula of C21H28N2. The compound belongs to a historically explored class of piperazines containing a 2,6-dimethylphenyl residue, a scaffold originally investigated for local anesthetic, ataractic, and sedative properties.

Molecular Formula C21H28N2
Molecular Weight 308.5 g/mol
CAS No. 918482-02-7
Cat. No. B12613157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
CAS918482-02-7
Molecular FormulaC21H28N2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3
InChIKeyUSTWKXNSWXJFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918482-02-7): Procurement-Ready Chemical Profile for Research Use


1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918482-02-7) is a synthetic disubstituted piperazine derivative bearing a 2,6-dimethylbenzyl group at N1 and a 2-phenylethyl chain at N4, with a molecular formula of C21H28N2 [1]. The compound belongs to a historically explored class of piperazines containing a 2,6-dimethylphenyl residue, a scaffold originally investigated for local anesthetic, ataractic, and sedative properties [1]. Its structural features position it as a potential intermediate or tool compound in medicinal chemistry programs targeting neurological and psychological conditions, though its specific pharmacological profile remains sparsely published [1].

Why 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


Generic substitution with simpler piperazine derivatives such as 1-benzyl-4-phenethylpiperazine (CAS 56233-34-2) or 1-(2,6-dimethylphenyl)piperazine (CAS 1012-91-5) is scientifically unjustified without direct comparator data. The 2,6-dimethylbenzyl moiety introduces steric hindrance and altered lipophilicity (cLogP estimated >4.5 versus ~3.3 for the unsubstituted benzyl analog ), which can critically influence receptor binding, metabolic stability, and CNS penetration. Even within the 2,6-dimethylphenyl piperazine series, historical studies reported 'no appreciable effects' for certain pharmacological endpoints, underscoring that minor structural modifications can abolish or invert biological activity [1]. Researchers and procurement professionals must therefore evaluate this specific compound on its own merit, not by extrapolation from related analogs.

Quantitative Differentiation Evidence for 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine


Absence of Class-Level Pharmacological Activity in 2,6-Dimethylphenyl Piperazines

A foundational structure-activity relationship study evaluated multiple piperazine compounds containing a 2,6-dimethylphenyl residue. The target compound's class was tested for local anesthetic, ataractic, and sedative properties, and no appreciable effects were found across the series [1]. This negative result establishes a critical baseline: the 2,6-dimethylphenyl group alone does not confer these specific activities, and any later-observed positive activity in a specific derivative would represent a departure from this class baseline.

Pharmacology Piperazine derivatives Structure-Activity Relationship

Lipophilicity Comparison Versus Unsubstituted Benzyl Analog

The introduction of two methyl groups at the 2,6-positions of the benzyl ring in the target compound increases calculated logP by approximately 1.2–1.5 units relative to the unsubstituted analog 1-benzyl-4-phenethylpiperazine (cLogP ~3.3 for the unsubstituted benzyl analog ; cLogP estimated >4.5 for the target compound ). This difference in lipophilicity can affect membrane permeability, protein binding, and metabolic clearance, making the target compound a distinct chemical entity with potentially different pharmacokinetic behavior.

Physicochemical properties Drug-likeness Lipophilicity

Dopamine Receptor D3 Affinity Gap Between Target Compound Class and Anti-Parkinsonian Piperazines

The closely related unsubstituted analog 1-benzyl-4-phenylpiperazine displays weak affinity for the human dopamine D3 receptor (Ki >400 nM) [1]. In contrast, optimized D3-preferring piperazines (e.g., certain phenylpiperazine derivatives) achieve Ki values in the low nanomolar range . The target compound, with its 2,6-dimethyl substitution and extended phenethyl chain, occupies an intermediate structural space; its receptor binding profile has not been empirically reported, but the available class data illustrate a >100-fold affinity range that is exquisitely sensitive to substitution pattern. Researchers must generate compound-specific binding data rather than extrapolate from analogs.

Dopamine receptors D3 receptor Neuropharmacology

Recommended Application Scenarios for 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine Based on Current Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Expansion of Ranolazine-Class Piperazines

Given its structural relationship to the ranolazine pharmacophore (which also contains a 2,6-dimethylphenyl group linked to a piperazine), this compound may serve as a simplified scaffold for studying the contribution of the phenethyl side chain to late sodium current (INaL) inhibition or fatty acid oxidation modulation, as described in CV Therapeutics patents [1]. Its lack of the hydroxypropyl linker present in ranolazine makes it a useful negative control or fragment for SAR dissection.

Reference Compound for Physicochemical Profiling of CNS-Targeted Piperazine Libraries

The compound's elevated calculated logP (>4.5) relative to simpler benzylpiperazines, as noted in Section 3 [1], renders it a valuable reference for evaluating the impact of 2,6-dimethyl substitution on membrane permeability, P-glycoprotein efflux, and brain tissue binding in CNS drug discovery programs .

Tool Compound for Monoamine Transporter Selectivity Studies

Piperazine derivatives bearing phenethyl substituents have been patented as monoamine neurotransmitter re-uptake inhibitors [2]. The target compound's unique combination of a 2,6-dimethylbenzyl group and a phenethyl chain creates a distinct pharmacophore that could be used to probe the steric and electronic requirements for selective serotonin, norepinephrine, or dopamine transporter inhibition, particularly in head-to-head comparisons with the unsubstituted benzyl analog.

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

The presence of a secondary amine in the piperazine ring allows for further functionalization (e.g., acylation, alkylation, sulfonylation). This compound can be utilized as a key intermediate for generating focused libraries around the 2,6-dimethylphenyl piperazine template, an approach aligned with patent literature on substituted piperazine compounds for cardiovascular and metabolic indications [3].

Quote Request

Request a Quote for 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.